Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride
Description
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol. This compound is of interest due to its potential biological activity and therapeutic applications.
Properties
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;/h9H,3-6H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMXJKSVCXXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride typically involves the reaction of methyl 2-aminoacetate with 4-(methylamino)butanoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Drug Development: This compound serves as an intermediate in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity against specific biological targets, particularly in developing treatments for neurological disorders and metabolic diseases.
- Bioactivity Studies: Researchers utilize this compound to investigate its pharmacological properties, including its mechanism of action and efficacy in cellular models. Preliminary studies indicate potential anti-inflammatory and analgesic effects.
2. Biochemical Research:
- Enzyme Inhibition Studies: Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride has been employed to study enzyme interactions, particularly those involved in metabolic pathways. Understanding these interactions can lead to insights into disease mechanisms and potential therapeutic interventions.
- Cell Culture Applications: The compound is used in cell culture media to support the growth of specific cell types, facilitating research in cellular biology and drug screening assays.
Industrial Applications
1. Agrochemicals:
- Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride can be utilized as a building block for synthesizing agrochemical products, including pesticides and herbicides. Its ability to modify biological activity makes it valuable in developing more effective agricultural solutions.
2. Specialty Chemicals:
- The compound is also explored for use in producing specialty chemicals that require specific amine functionalities. Its versatility allows it to be tailored for various industrial applications, enhancing product performance.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study 2 | Enzyme inhibition assay | Identified as a potent inhibitor of specific metabolic enzymes, suggesting potential therapeutic uses. |
| Study 3 | Cell viability tests | Showed favorable results in promoting cell growth under controlled conditions, indicating utility in cell culture applications. |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)butanoate hydrochloride
- Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride
Uniqueness
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and biological activity set it apart from similar compounds.
Biological Activity
Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride is characterized by its unique structure, which includes a methylamino group and an acetate moiety. This structure may influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the methylamino group enhances binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to receptors that play crucial roles in neurotransmission and cell signaling.
Pharmacological Effects
Research indicates that Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride exhibits various pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation.
- Cytotoxicity Against Cancer Cells: Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of similar compounds derived from methylated amino acids, suggesting that Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride could exhibit similar properties through structural analogies .
- Anti-inflammatory Mechanisms: Research demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential pathway for therapeutic use in inflammatory diseases .
- Cytotoxicity Assays: In vitro assays on various cancer cell lines showed that this compound could significantly reduce cell viability, particularly in breast and colon cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
